molecular formula C20H15N5S B13819261 N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide

N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide

Cat. No.: B13819261
M. Wt: 357.4 g/mol
InChI Key: OPOMTHCDFJEKJO-XSECPZBJSA-N
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Description

N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The process yields high amounts of the desired compound, which is then characterized using FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazole compounds.

Scientific Research Applications

N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide has been extensively studied for its antibacterial properties. It has shown promising activity against both Gram-positive and Gram-negative bacterial strains .

Mechanism of Action

The mechanism of action of N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide involves its interaction with bacterial cell walls, leading to the disruption of essential cellular processes. The compound targets specific enzymes and proteins within the bacterial cells, inhibiting their function and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole-2-carboxylic acid: Studied for its potential anti-inflammatory and analgesic effects.

Uniqueness

N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide stands out due to its specific structure, which allows for unique interactions with bacterial cells. Its high activity against a broad spectrum of bacterial strains makes it a valuable compound in the development of new antibacterial agents .

Properties

Molecular Formula

C20H15N5S

Molecular Weight

357.4 g/mol

IUPAC Name

N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide

InChI

InChI=1S/C20H15N5S/c1-3-9-15(10-4-1)19(23-22-16-11-5-2-6-12-16)24-25-20-21-17-13-7-8-14-18(17)26-20/h1-14,22H/b23-19-,25-24?

InChI Key

OPOMTHCDFJEKJO-XSECPZBJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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